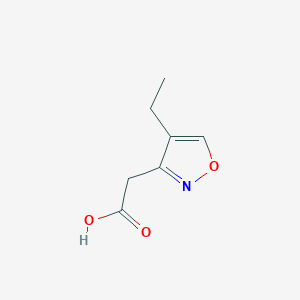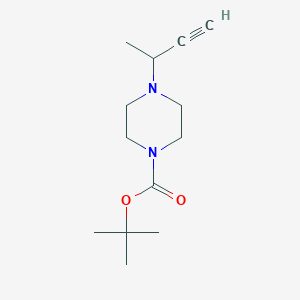
1-(Tert-butoxycarbonyl)-1H-indazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Tert-butoxycarbonyl)-1H-indazole-4-carboxylic acid is a compound that belongs to the class of indazole derivatives. Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring. The tert-butoxycarbonyl (Boc) group is commonly used as a protecting group for amines in organic synthesis due to its stability and ease of removal under acidic conditions .
Métodos De Preparación
The synthesis of 1-(tert-butoxycarbonyl)-1H-indazole-4-carboxylic acid typically involves the protection of the amine group with the Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions may vary, but common methods include:
- Stirring the amine and di-tert-butyl dicarbonate in water at ambient temperature.
- Heating the mixture in tetrahydrofuran (THF) at 40°C.
- Using a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes .
Industrial production methods often utilize flow microreactor systems, which offer efficiency, versatility, and sustainability compared to traditional batch processes .
Análisis De Reacciones Químicas
1-(Tert-butoxycarbonyl)-1H-indazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.
Substitution: The Boc group can be selectively cleaved using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol. The resulting amine can then undergo further substitution reactions.
Aplicaciones Científicas De Investigación
1-(Tert-butoxycarbonyl)-1H-indazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly in the protection and deprotection of amines.
Mecanismo De Acción
The mechanism of action of 1-(tert-butoxycarbonyl)-1H-indazole-4-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group is added to the amine through nucleophilic addition to di-tert-butyl dicarbonate, forming a carbamate intermediate. The removal of the Boc group is achieved through protonation of the carbonyl oxygen, elimination of tert-butyl cations, and decarboxylation . This process is crucial in multistep organic synthesis and peptide synthesis.
Comparación Con Compuestos Similares
1-(Tert-butoxycarbonyl)-1H-indazole-4-carboxylic acid can be compared to other Boc-protected compounds, such as:
1-(Tert-butoxycarbonyl)-amino acids: These compounds also use the Boc group for protecting amino groups in peptide synthesis.
1-(Tert-butoxycarbonyl)-pyrazoles: Similar to indazoles, pyrazoles are heterocyclic compounds that can be protected with the Boc group for various synthetic applications.
1-(Tert-butoxycarbonyl)-indoles: Indoles are another class of heterocyclic compounds that benefit from Boc protection in organic synthesis.
The uniqueness of this compound lies in its specific structure and reactivity, making it a valuable intermediate in the synthesis of complex organic molecules.
Propiedades
Fórmula molecular |
C13H14N2O4 |
|---|---|
Peso molecular |
262.26 g/mol |
Nombre IUPAC |
1-[(2-methylpropan-2-yl)oxycarbonyl]indazole-4-carboxylic acid |
InChI |
InChI=1S/C13H14N2O4/c1-13(2,3)19-12(18)15-10-6-4-5-8(11(16)17)9(10)7-14-15/h4-7H,1-3H3,(H,16,17) |
Clave InChI |
DUHLVEYUXHKHAH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1C2=CC=CC(=C2C=N1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![rac-(1R,4R,5R)-N,N-dimethyl-2-azabicyclo[2.2.1]heptan-5-amine dihydrochloride](/img/structure/B13501587.png)









![4-Hydroxythieno[3,2-d]pyrimidine-7-sulfonyl chloride](/img/structure/B13501677.png)


